

5-(Bromomethyl)-2-fluorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B033357

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-(Bromomethyl)-2-fluorobenzonitrile**, a halogenated aromatic nitrile, has emerged as a critical building block in the field of organic synthesis, particularly in the development of novel therapeutics and advanced materials. Its trifunctional nature, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted benzene ring, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **5-(Bromomethyl)-2-fluorobenzonitrile**, with a focus on its role in medicinal chemistry.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of **5-(Bromomethyl)-2-fluorobenzonitrile** is essential for its effective use in synthesis. The table below summarizes its key properties.

Property	Value
CAS Number	180302-35-6
Molecular Formula	C ₈ H ₅ BrFN
Molecular Weight	214.03 g/mol
Appearance	White to off-white solid
Purity	≥97%
¹ H NMR (400 MHz, CDCl ₃)	δ 7.65 (m, 2H), 7.21 (m, 1H), 4.45 (s, 2H)

Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

The most common and efficient method for the synthesis of **5-(Bromomethyl)-2-fluorobenzonitrile** is through the radical bromination of 2-fluoro-5-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

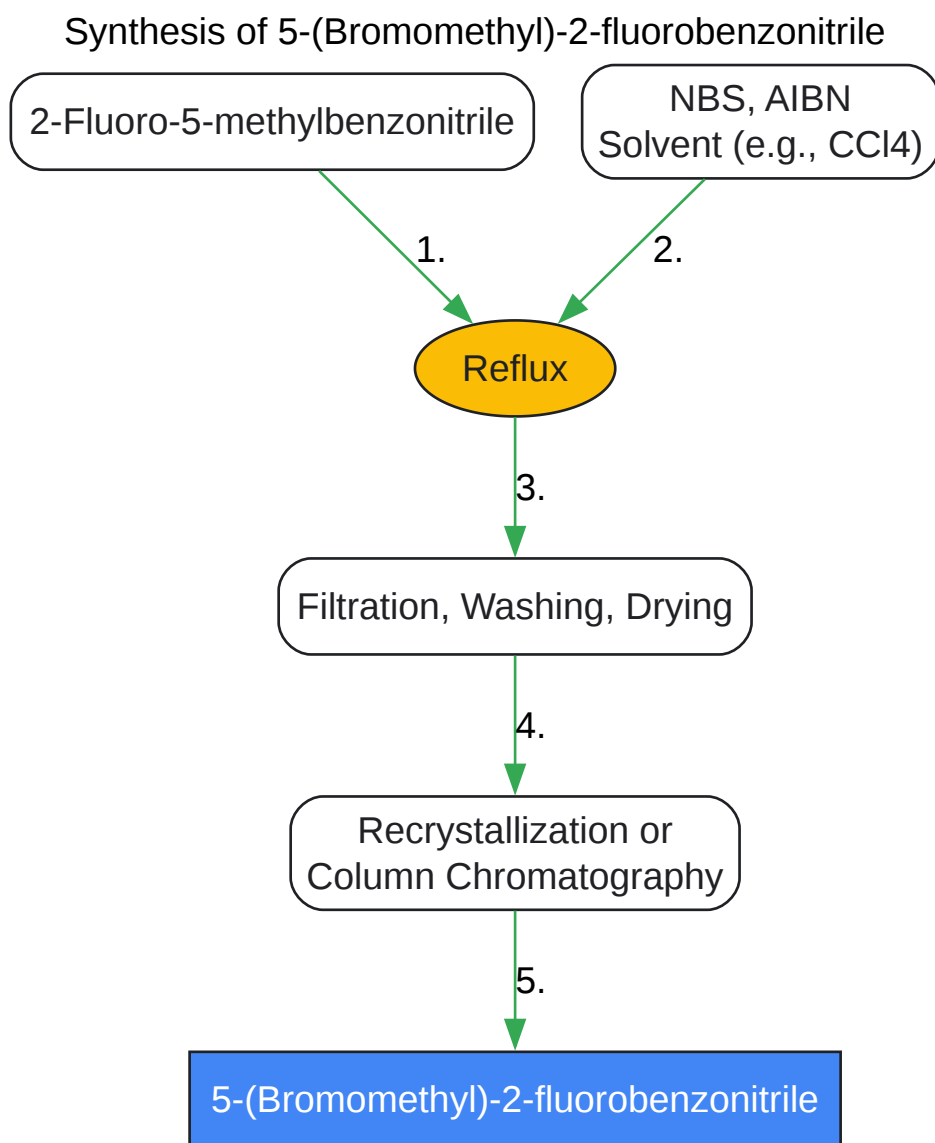
Materials:

- 2-fluoro-5-methylbenzonitrile
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in a suitable solvent (e.g., CCl₄) under an inert atmosphere.

- Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS. The reaction mixture will typically turn from colorless to a deep red and then to a pale yellow upon completion.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **5-(Bromomethyl)-2-fluorobenzonitrile**.



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Caption: Synthetic workflow for **5-(Bromomethyl)-2-fluorobenzonitrile**.

Applications in Organic Synthesis

The utility of **5-(Bromomethyl)-2-fluorobenzonitrile** lies in the differential reactivity of its functional groups. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable tool for introducing the 2-fluoro-5-cyanobenzyl moiety into target molecules.

Role in Medicinal Chemistry: Synthesis of PARP Inhibitors

A prominent application of **5-(Bromomethyl)-2-fluorobenzonitrile** is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in cancer therapy. One of the key steps in the synthesis of the PARP inhibitor Olaparib involves the reaction of **5-(Bromomethyl)-2-fluorobenzonitrile** with a piperazine derivative.

Experimental Protocol: Alkylation of a Piperazine Derivative

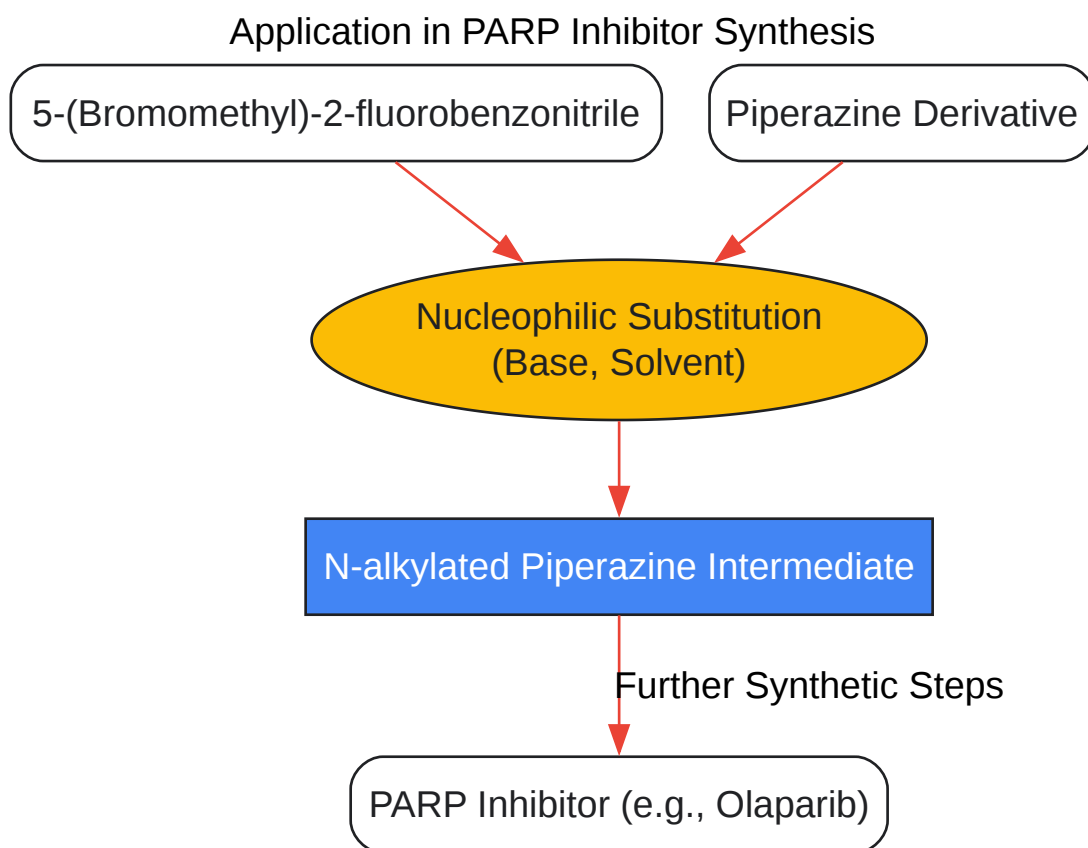
Materials:

- **5-(Bromomethyl)-2-fluorobenzonitrile**
- Appropriate piperazine derivative
- A suitable base (e.g., K_2CO_3 , Et_3N)
- A suitable solvent (e.g., DMF, CH_3CN)

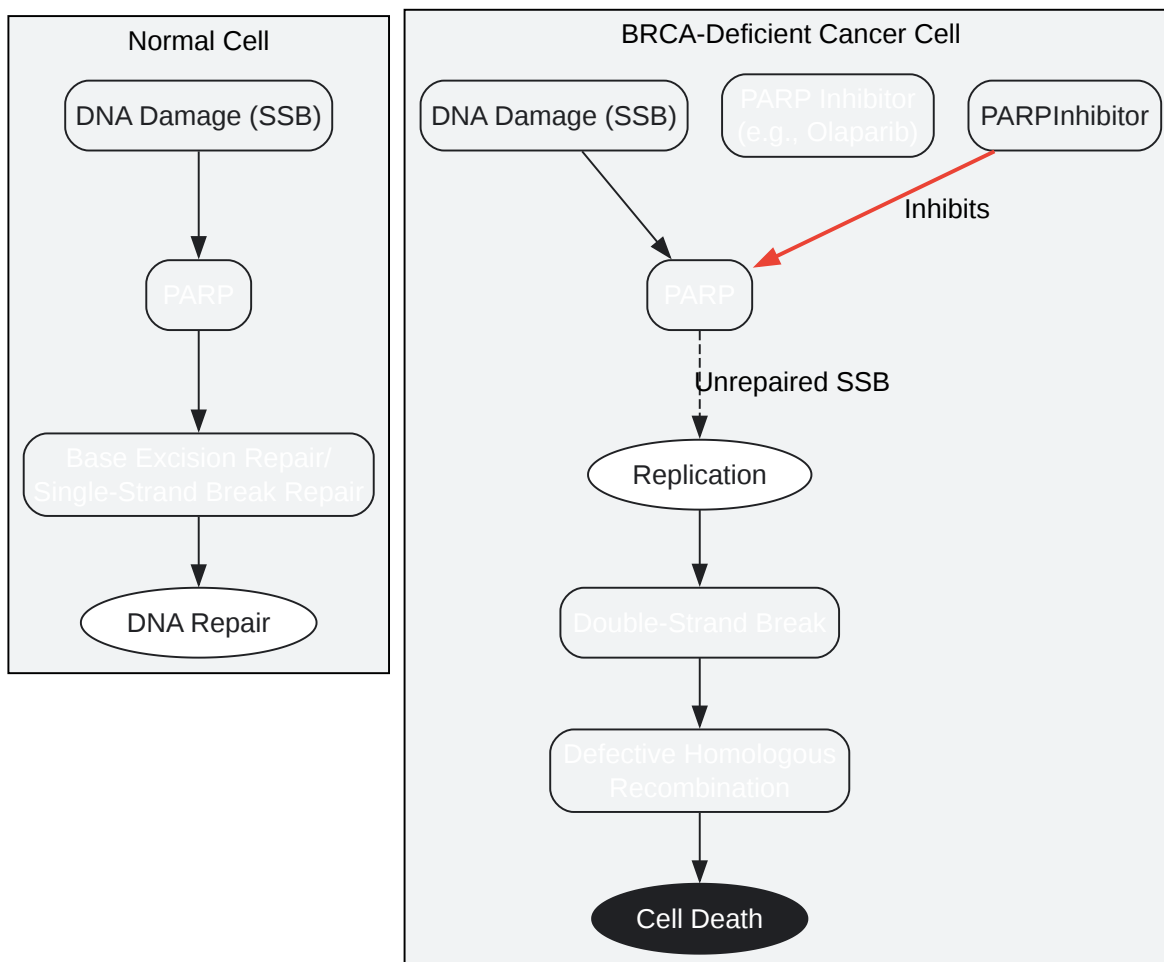
Procedure:

- To a solution of the piperazine derivative in a suitable solvent, add the base and stir for a short period at room temperature.
- Add a solution of **5-(Bromomethyl)-2-fluorobenzonitrile** in the same solvent dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography to yield the desired N-alkylated piperazine derivative, a key intermediate for PARP inhibitors.



PARP Inhibition and Synthetic Lethality



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